molecular formula C17H22F2N2O3S B2863292 4-{4-[2-(2,4-difluorophenyl)acetyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione CAS No. 1904409-62-6

4-{4-[2-(2,4-difluorophenyl)acetyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione

Cat. No.: B2863292
CAS No.: 1904409-62-6
M. Wt: 372.43
InChI Key: FHWLKUTVIKWRDM-UHFFFAOYSA-N
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Description

The compound 4-{4-[2-(2,4-difluorophenyl)acetyl]piperazin-1-yl}-1λ⁶-thiane-1,1-dione features a piperazine core substituted at the 4-position with a 2-(2,4-difluorophenyl)acetyl group and a 1λ⁶-thiane-1,1-dione moiety. Piperazine derivatives are widely studied for their pharmacological versatility, particularly in antifungal and CNS-targeting agents .

Properties

IUPAC Name

2-(2,4-difluorophenyl)-1-[4-(1,1-dioxothian-4-yl)piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F2N2O3S/c18-14-2-1-13(16(19)12-14)11-17(22)21-7-5-20(6-8-21)15-3-9-25(23,24)10-4-15/h1-2,12,15H,3-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWLKUTVIKWRDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)CC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[2-(2,4-difluorophenyl)acetyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperazine Ring: Starting with a suitable piperazine precursor.

    Introduction of the Difluorophenyl Group: Using a halogenation reaction to introduce the difluorophenyl group.

    Formation of the Thiopyran Moiety: Utilizing sulfur-containing reagents to form the thiopyran ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques like crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiopyran ring.

    Reduction: Reduction reactions could target the carbonyl group.

    Substitution: The difluorophenyl group might participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or peracids.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Including halogens or nucleophiles like amines.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology and Medicine

    Pharmacological Studies: Compounds with similar structures are often investigated for their potential as therapeutic agents, including anti-inflammatory, antimicrobial, or anticancer properties.

Industry

    Chemical Intermediates: The compound might be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

PC945 (Triazole Antifungal Agent)

Structural Similarities :

  • Piperazine Core : Both compounds share a piperazine backbone.
  • Difluorophenyl Group : PC945 contains a 5-(2,4-difluorophenyl) substituent, similar to the target compound .

Key Differences :

  • Triazole vs. Thiane-Dione : PC945 includes a 1,2,4-triazole ring critical for antifungal activity via cytochrome P450 inhibition, whereas the target compound’s thiane-dione group lacks this mechanism.
  • Administration Route : PC945 is optimized for inhaled delivery, whereas the sulfone group in the target compound may favor oral bioavailability due to enhanced solubility .
Property Target Compound PC945
Core Structure Piperazine + Thiane-dione Piperazine + Triazole
Fluorine Substituents 2,4-Difluorophenyl 2,4-Difluorophenyl
Bioactivity Unknown (hypothesized antifungal) Confirmed antifungal (Aspergillus)
Administration Route Oral (hypothetical) Inhaled

1-[4-[(2,4-Difluorophenyl)methyl]piperazin-1-yl]ethanone (CAS 416894-09-2)

Structural Similarities :

  • Piperazine Core : Both compounds utilize a piperazine scaffold.
  • Difluorophenyl Group : The benzyl substituent in this compound is analogous to the target’s acetyl-linked difluorophenyl .

Key Differences :

  • Acetyl vs.
Property Target Compound CAS 416894-09-2
Substituent at Piperazine 2-(2,4-Difluorophenyl)acetyl (2,4-Difluorophenyl)methyl
Additional Groups Thiane-1,1-dione None
Polarity Higher (due to sulfone) Lower

2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-benzotriazol-2-yl}ethanone

Structural Similarities :

  • Piperazine Core : Shared scaffold.
  • Fluorinated Aromatic Ring: A monofluorophenyl group is present, though less fluorinated than the target’s 2,4-difluorophenyl .

Key Differences :

  • Benzotriazole vs. Thiane-Dione : The benzotriazole group in this compound may confer UV stability or metal-binding properties, whereas the sulfone in the target compound could enhance solubility.

PIPERAZINE, 1-ACETYL-4-[[[[2-(4-FLUOROPHENOXY)PHENYL]METHYL]THIO]ACETYL] (CAS 866949-71-5)

Structural Similarities :

  • Piperazine Core : Common structural motif.
  • Acetyl-Piperazine Linkage : Both compounds feature acetyl groups attached to the piperazine nitrogen .

Key Differences :

  • Thiane-Dione vs. Thioether : The target compound’s sulfone group is more oxidized than the thioether in CAS 866949-71-5, increasing polarity and metabolic stability.
  • Fluorophenoxy Group: CAS 866949-71-5 includes a 4-fluorophenoxy group, which may alter steric bulk compared to the target’s difluorophenylacetyl substituent .

Biological Activity

The compound 4-{4-[2-(2,4-difluorophenyl)acetyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione is a synthetic derivative that has garnered attention for its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18H25F2N3O2S
  • Molecular Weight : 353.414 g/mol

The structural formula includes a thiane ring, piperazine moiety, and a difluorophenyl group, which may contribute to its biological activity.

Research indicates that the biological activity of this compound may involve multiple pathways:

  • Receptor Interaction : The piperazine structure suggests potential interactions with various neurotransmitter receptors, particularly in the central nervous system.
  • Enzyme Inhibition : Preliminary studies hint at the inhibition of specific enzymes involved in inflammatory pathways, which may contribute to its anti-inflammatory properties.

Antinociceptive and Anti-inflammatory Effects

A study conducted on a related thiourea derivative demonstrated significant antinociceptive (pain-relieving) and anti-inflammatory effects in animal models. The lead compound was shown to reduce nociceptive pain comparable to established analgesics like aspirin and tramadol without causing ulcerogenic effects .

Dose (mg/kg) Nociceptive Pain Reduction (%) Inflammatory Response Suppression (%)
157065
308075
458580

Insulinotropic Activity

In related studies involving compounds with similar structures, insulin release was observed to increase significantly in the presence of glucose. This suggests potential applications in managing diabetes through insulinotropic effects .

Case Studies

Several case studies have highlighted the efficacy of compounds structurally related to this compound:

  • Case Study on Pain Management : A study on a thiourea derivative demonstrated effective pain management in rodent models without significant side effects typically associated with NSAIDs .
  • Diabetes Management : Another study indicated that similar derivatives could enhance insulin secretion in pancreatic beta cells under hyperglycemic conditions .

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